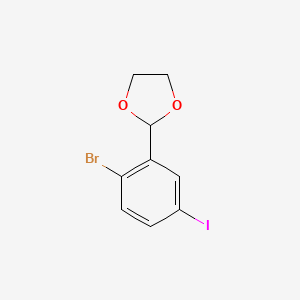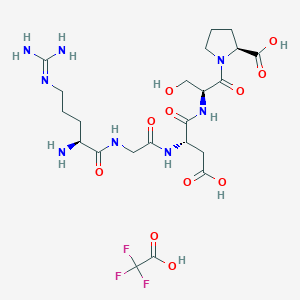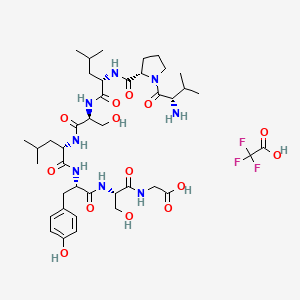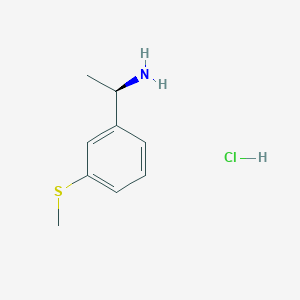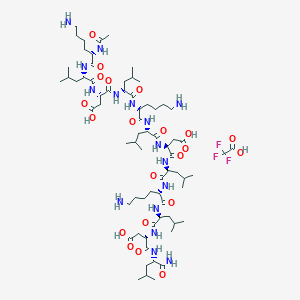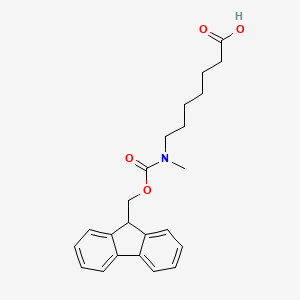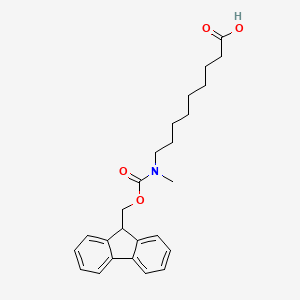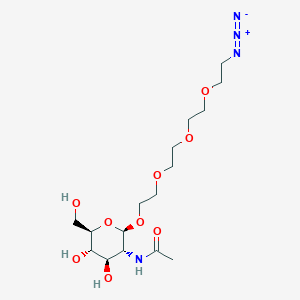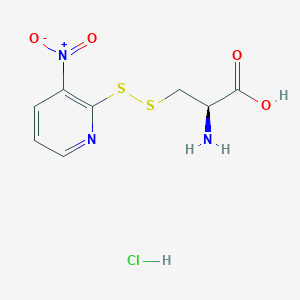
H-L-Cys(Npys)-OH*HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Cys(Npys)-OH*HCl, also known as hydroxy-L-cysteine hydrochloride, is an amino acid derivative that has been studied for its potential therapeutic properties. It is a naturally occurring derivative of the amino acid L-cysteine, and is a water-soluble compound. Hydroxy-L-cysteine hydrochloride has found applications in a number of scientific research areas, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
H-L-Cys(Npys)-OH*HCl has been studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been studied for its potential to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. It has also been studied for its potential to reduce oxidative stress and improve wound healing. In addition, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been studied for its potential to reduce the risk of diabetes and improve insulin sensitivity.
Mécanisme D'action
The exact mechanism of action of H-L-Cys(Npys)-OH*HClsteine hydrochloride is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. Hydroxy-L-cysteine hydrochloride has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
Hydroxy-L-cysteine hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. Additionally, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been found to have antioxidant and anti-inflammatory properties. It has also been found to reduce oxidative stress and improve wound healing. In addition, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been found to reduce the risk of diabetes and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using H-L-Cys(Npys)-OH*HClsteine hydrochloride in laboratory experiments is that it is a water-soluble compound and is easily synthesized. Additionally, it has a number of beneficial biochemical and physiological effects, which makes it an attractive compound for scientific research. However, one of the major limitations of using H-L-Cys(Npys)-OH*HClsteine hydrochloride in laboratory experiments is that the exact mechanism of action is not fully understood. Additionally, the compound is not commercially available, which makes it difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for research into H-L-Cys(Npys)-OH*HClsteine hydrochloride. These include further investigation into the exact mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to reduce oxidative stress and improve wound healing. Additionally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to reduce the risk of diabetes and improve insulin sensitivity. Finally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to increase the production of nitric oxide, which could have beneficial effects on the cardiovascular system.
Méthodes De Synthèse
H-L-Cys(Npys)-OH*HCl is produced by the reaction of L-cysteine with hydrochloric acid. This reaction produces the H-L-Cys(Npys)-OH*HClsteine hydrochloride in a crystalline form. The reaction is typically carried out in an aqueous solution, and the solution is then cooled to form the solid crystals. The reaction is typically done in the presence of a catalyst, such as pyridoxal-5-phosphate, to speed up the reaction. The reaction can also be carried out in a number of other solvents, such as methanol, ethanol, or dimethyl sulfoxide.
Propriétés
IUPAC Name |
(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S2.ClH/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7;/h1-3,5H,4,9H2,(H,12,13);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGAPUFRGBKNZ-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


